

An In-Depth Technical Guide to the Synthesis and Characterization of N4-Acetylsulfamethazine

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Compound of Interest

Compound Name: **N4-Acetylsulfamethazine**

Cat. No.: **B023492**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N4-Acetylsulfamethazine**, a primary metabolite of the sulfonamide antibiotic sulfamethazine. This document details the chemical properties, a robust synthesis protocol, and extensive characterization data for this compound, which is crucial for research in drug metabolism, pharmacokinetics, and toxicology.

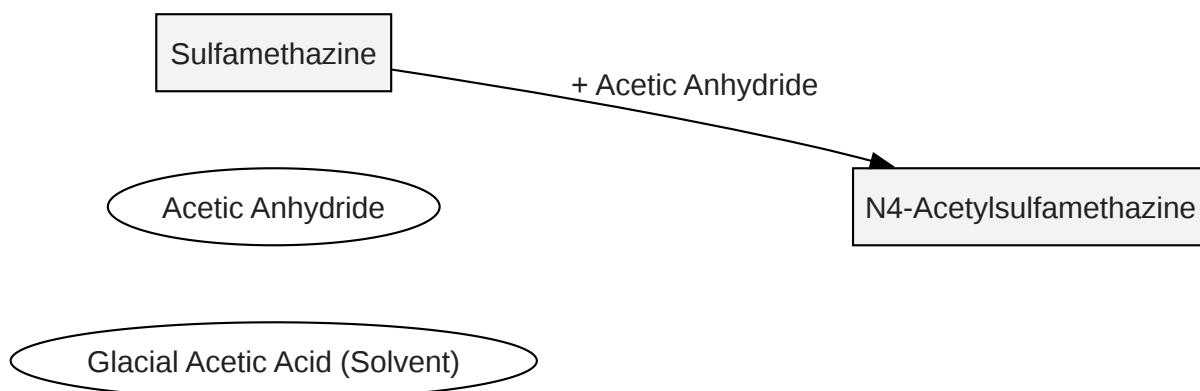
Chemical Properties

N4-Acetylsulfamethazine, with the chemical formula C₁₄H₁₆N₄O₃S, is the acetylated form of sulfamethazine at the N4 position of the aniline amino group.[\[1\]](#) This modification significantly alters the physicochemical properties of the parent drug, affecting its solubility, distribution, and clearance in biological systems.

Property	Value
Molecular Formula	C ₁₄ H ₁₆ N ₄ O ₃ S
Molecular Weight	320.37 g/mol [1]
CAS Number	100-90-3
Appearance	Off-white solid
Melting Point	249-251 °C

Synthesis of N4-Acetylsulfamethazine

The synthesis of **N4-Acetylsulfamethazine** is achieved through the selective N-acetylation of sulfamethazine. The use of acetic anhydride in glacial acetic acid is a preferred method to favor the formation of the monoacetylated product at the more nucleophilic N4-amino group, as opposed to the less reactive sulfonamide nitrogen.



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Caption: Synthesis of **N4-Acetylsulfamethazine**.

Experimental Protocol: Acetylation of Sulfamethazine

This protocol outlines the laboratory procedure for the synthesis of **N4-Acetylsulfamethazine**.

Materials:

- Sulfamethazine
- Glacial Acetic Acid
- Acetic Anhydride
- Ethanol (for recrystallization)
- Distilled water

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Beakers
- Büchner funnel and filter paper
- Melting point apparatus

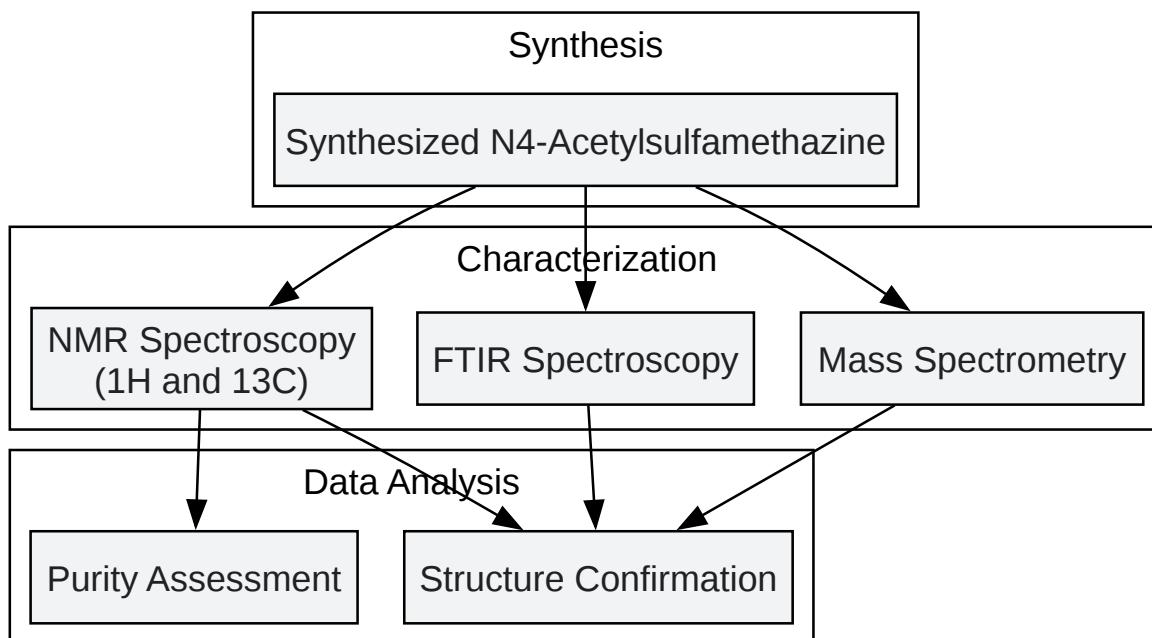
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sulfamethazine in a minimal amount of glacial acetic acid with gentle warming.
- Acetylation: To the stirred solution, add a slight molar excess of acetic anhydride dropwise.
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water with constant stirring to precipitate the crude **N4-Acetylsulfamethazine**.
- Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any remaining acetic acid and unreacted reagents.
- Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

- Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
- Characterization: Determine the melting point of the purified product and perform spectroscopic analysis to confirm its identity and purity.

Characterization of N4-Acetylsulfamethazine

The identity and purity of the synthesized **N4-Acetylsulfamethazine** are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).



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Caption: Workflow for the characterization of **N4-Acetylsulfamethazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **N4-Acetylsulfamethazine**.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.07	Singlet	3H	-C(O)CH ₃ (acetyl protons)[2]
~ 2.25	Singlet	6H	-CH ₃ (pyrimidinyl methyl protons)
~ 6.50	Singlet	1H	Pyrimidinyl C-H
~ 7.60	Doublet	2H	Aromatic protons ortho to -NHAc
~ 7.90	Doublet	2H	Aromatic protons ortho to -SO ₂ -
~ 10.27	Singlet	1H	-NH-C(O)- (amide proton)[2]
~ 11.50	Singlet	1H	-SO ₂ -NH- (sulfonamide proton)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~ 24.5	-C(O)CH ₃ (acetyl methyl carbon)[2]
~ 23.5	Pyrimidinyl -CH ₃ carbons
~ 110-160	Aromatic and pyrimidinyl carbons[2]
~ 169.4	-C(O)CH ₃ (carbonyl carbon)[2]
~ 158.0	Pyrimidinyl C-N
~ 168.0	Pyrimidinyl C-N

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **N4-Acetylsulfamethazine** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~ 3300-3200	N-H Stretch	Amide and Sulfonamide
~ 3100-3000	C-H Stretch	Aromatic
~ 2950-2850	C-H Stretch	Aliphatic (-CH ₃)
~ 1700	C=O Stretch	Amide I band[2]
~ 1600, 1500	C=C Stretch	Aromatic ring
~ 1540	N-H Bend	Amide II band[2]
~ 1350, 1150	S=O Stretch	Sulfonamide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

m/z	Assignment
321.1016	[M+H] ⁺ (protonated molecular ion)[1]
255	[M - SO ₂ NH] ⁺ or other fragment[1]
213	Fragment ion
198.0205	Fragment ion[1]
156	[H ₂ N-C ₆ H ₄ -SO ₂] ⁺ fragment
124.086	Fragment ion[1]
108	[H ₂ N-C ₆ H ₄ -NH] ⁺ fragment
92	[C ₆ H ₅ NH ₂] ⁺ fragment

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of **N4-Acetylsulfamethazine**. The provided experimental protocol and spectroscopic data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry, enabling the reliable preparation and identification of this important metabolite for further scientific investigation.

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